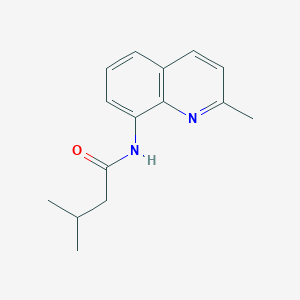![molecular formula C28H31N3O4 B243817 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243817.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide, also known as EBP, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various cellular pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity. It has also been found to modulate the immune system, which may make it a promising candidate for the treatment of various autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are interested in studying its potential applications in the field of medicine. However, one of the main limitations is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide. One area of interest is its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for various autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide can be achieved through a multi-step reaction process that involves the use of various reagents and catalysts. The starting materials for this synthesis include 4-ethylbenzoyl chloride, 4-aminophenylpiperazine, and 2,4-dimethoxybenzoic acid. The reaction proceeds through a series of steps that involve the formation of various intermediates, which are then converted into the final product through a series of purification steps.
Applications De Recherche Scientifique
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of interesting properties that make it a promising candidate for further research. Some of the key areas of research include its use as a potential anticancer agent, its ability to modulate the immune system, and its potential as a treatment for various neurological disorders.
Propriétés
Formule moléculaire |
C28H31N3O4 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H31N3O4/c1-4-20-5-7-21(8-6-20)28(33)31-17-15-30(16-18-31)23-11-9-22(10-12-23)29-27(32)25-14-13-24(34-2)19-26(25)35-3/h5-14,19H,4,15-18H2,1-3H3,(H,29,32) |
Clé InChI |
FZKPSMQEIRSNOE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)